molecular formula C17H12Cl2N2O B2632805 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 922902-79-2

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B2632805
CAS RN: 922902-79-2
M. Wt: 331.2
InChI Key: UJGDEPKFMPNIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.

Scientific Research Applications

Corrosion Inhibition

One significant application of pyridazinone derivatives, closely related to the specified compound, is in the field of corrosion inhibition. These compounds have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, such as in 1 M HCl solution. Through techniques like weight loss measurements, potentiodynamic polarization, and Electrochemical Impedance Spectroscopy, researchers have identified these derivatives as mixed inhibitors, impacting both cathodic hydrogen evolution and anodic metal dissolution processes. Notably, the adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, highlighting their efficiency in forming protective layers against corrosion. Quantum chemical calculations further support the correlation between the molecular structures of these derivatives and their experimental inhibition efficiencies, with some derivatives showing particularly high inhibition efficiency due to favorable electron acceptance abilities (Kalai et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of pyridazinone derivatives reveals insights into their molecular arrangement and interactions. In one study, the crystal structure of a pyridazinone derivative showed the chlorophenyl and pyridazinone rings being almost perpendicular to each other, while the phenyl ring of the styryl group remained coplanar with the pyridazinone ring. This structural arrangement facilitates the formation of inversion dimers through N-H...O hydrogen bonds and also involves C-H...Cl hydrogen bonds within the crystal lattice. Such analyses contribute to a deeper understanding of the molecular characteristics and potential reactivity or binding capabilities of these compounds (Daoui et al., 2021).

Antimicrobial Activities

Research into the biological activities of pyridazinone derivatives has shown that some synthesized compounds exhibit antimicrobial properties. This includes a range of activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies help in identifying the molecular features crucial for antimicrobial efficacy, enabling the design of more potent derivatives for potential therapeutic applications. Such studies highlight the versatility of pyridazinone scaffolds in medicinal chemistry, where modifications to the core structure can lead to significant variations in biological activity (Sukuroglu et al., 2012).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDEPKFMPNIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

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